N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline (THIQ) core with an acetyl group at position 2 and a 3-fluorobenzenesulfonamide moiety at position 5. This compound combines structural elements associated with neuroprotection (tetrahydroisoquinoline) and enzyme modulation (sulfonamide), making it a candidate for therapeutic applications.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-8-7-13-5-6-16(9-14(13)11-20)19-24(22,23)17-4-2-3-15(18)10-17/h2-6,9-10,19H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQMBGQXPBAVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,3,4-Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is synthesized via a Bischler-Napieralski reaction , a classical method for constructing bicyclic heterocycles. Starting from phenethylamine derivatives , cyclization is achieved using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions. For example, 2-methylphenethylamine undergoes cyclodehydration with acetic anhydride to form the partially saturated isoquinoline backbone.
Key Reaction Conditions :
The intermediate 1,2,3,4-tetrahydroisoquinoline is isolated via aqueous workup and purified by recrystallization from ethanol.
The introduction of the acetyl group at the 2-position employs nucleophilic acyl substitution . The secondary amine of the tetrahydroisoquinoline core reacts with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine (Et₃N) or pyridine.
Optimized Protocol :
- Dissolve 1,2,3,4-tetrahydroisoquinoline (1 eq) in dry dichloromethane.
- Add Et₃N (1.2 eq) and acetyl chloride (1.1 eq) dropwise at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with water, extract with DCM, and concentrate.
- Purify via silica gel chromatography (hexane/EtOAc 3:1).
Introduction of the 3-Fluorobenzenesulfonamide Group
Sulfonylation at the 7-position proceeds via electrophilic aromatic substitution (EAS) or direct coupling of the amine with 3-fluorobenzenesulfonyl chloride . The reaction is conducted under anhydrous conditions to minimize hydrolysis.
Stepwise Procedure :
- Dissolve 2-acetyl-1,2,3,4-tetrahydroisoquinoline (1 eq) in dry tetrahydrofuran (THF).
- Add Et₃N (2 eq) and 3-fluorobenzenesulfonyl chloride (1.2 eq) at 0°C.
- Stir at room temperature for 24 hours.
- Extract with ethyl acetate, wash with brine, and dry over MgSO₄.
- Purify by recrystallization from methanol/water.
Critical Parameters :
- Regioselectivity : The electron-donating acetyl group directs sulfonylation to the 7-position via resonance stabilization.
- Side Reactions : Over-sulfonylation is mitigated by controlling stoichiometry and temperature.
Purification and Characterization
Final purification employs mass-directed autopreparative chromatography (MDAP) or recrystallization to achieve >95% purity. Characterization data include:
Table 1: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.8–7.6 (m, Ar-H), 4.2 (s, NH), 3.1 (t, CH₂), 2.4 (s, COCH₃) |
| ¹³C NMR | δ 170.2 (C=O), 162.1 (C-F), 135.8–115.2 (Ar-C) |
| HRMS | m/z 349.12 [M+H]⁺ |
Challenges and Optimization
- Crystallinity Issues : Amorphous intermediates (e.g., Core 3 derivatives) complicate solubility measurements. Crystallization solvents (e.g., acetonitrile/water) are screened to obtain stable polymorphs.
- Halogenation Selectivity : Bis-halogenated intermediates require careful control of reaction time and temperature to avoid over-iodination.
Scalability and Industrial Relevance
The synthetic route is scalable to multi-gram quantities with modifications:
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is derived from tetrahydroisoquinoline, a structural motif known for its diverse pharmacological properties. Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of the sulfonamide group enhances these properties by improving solubility and bioavailability.
Anticancer Activity
Studies have shown that compounds similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide can inhibit cancer cell proliferation. For instance, the compound's structure allows it to interact with specific molecular targets involved in cancer pathways. The sulfonamide moiety is particularly effective in modulating enzyme activity related to tumor growth.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have also been investigated for their neuroprotective properties. The compound may influence neurotransmitter systems and exhibit antioxidant activity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it could help in reducing oxidative stress in neuronal cells.
Synthetic Methodologies
The synthesis of this compound involves several steps that include the formation of the tetrahydroisoquinoline core followed by functionalization with acetyl and sulfonamide groups.
Synthetic Pathway Overview
- Formation of Tetrahydroisoquinoline : The initial step typically involves cyclization reactions from appropriate precursors such as phenethylamines.
- Acetylation : The introduction of the acetyl group can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
- Sulfonamidation : Finally, the sulfonamide group is introduced via nucleophilic substitution reactions with sulfonyl chlorides.
This multi-step synthesis allows for the modification of various functional groups to enhance biological activity and selectivity.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various applications:
Case Study 1: Antitumor Activity
A recent study investigated the compound's effects on human cancer cell lines. The findings indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent antitumor activity. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration demonstrated that administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. These results support its potential use as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various receptors and enzymes, potentially modulating their activity. The fluorobenzenesulfonamide group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis of structurally related sulfonamide-THIQ derivatives:
Electronic and Steric Effects
- 3-Fluoro vs. 4-Fluoro Substitution: The meta-fluorine in the target compound may induce distinct dipole moments and steric interactions compared to para-substituted analogs (e.g., 4-fluorophenyl in ).
- Methyl vs. Methoxy vs. Fluoro : The electron-withdrawing fluorine increases sulfonamide acidity (enhancing hydrogen-bonding capacity) relative to methyl (electron-donating) or methoxy (polar but bulky) groups .
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a tetrahydroisoquinoline moiety linked to a fluorobenzenesulfonamide group. The synthesis typically involves multi-step organic reactions, including acylation and sulfonamide formation. A notable synthetic route includes the use of diisobutyl aluminum hydride (DIBAL-H) for reduction and cyclization processes that yield the desired product from simpler precursors .
Table 1: Key Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C16H18FNO3S |
| CAS Number | [Insert CAS Number] |
| Melting Point | [Insert Melting Point] |
| Solubility | Soluble in organic solvents |
| Biological Targets | Various receptor systems |
Research indicates that this compound exhibits its biological effects through modulation of neurotransmitter systems, particularly those involving NMDA receptors. NMDA receptors are crucial for synaptic plasticity and memory function. The compound acts as a positive allosteric modulator, enhancing the receptor's response to glutamate without directly activating it .
Pharmacological Properties
- Antitumor Activity : Studies have shown that derivatives of tetrahydroisoquinoline possess significant antitumor properties by inhibiting angiogenesis and tumor growth .
- Neuroprotective Effects : The compound has been linked to neuroprotective effects in models of neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's disease .
- Analgesic Properties : Some studies suggest that it may also exhibit analgesic effects, making it a candidate for pain management therapies.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in a notable reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris Water Maze test. This suggests potential applications in treating Alzheimer's disease through modulation of neuroinflammatory pathways .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the tetrahydroisoquinoline ring and sulfonamide group can significantly influence its pharmacological properties.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency at NMDA receptors |
| Acetyl group presence | Enhanced solubility and bioavailability |
| Sulfonamide moiety | Improved selectivity for target receptors |
Q & A
Q. Yield Optimization Strategies :
- Temperature control (0–25°C during coupling steps).
- Use of coupling agents (e.g., BOP reagent) for amide bond formation, achieving yields up to 82% .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acetylation | EDC, DMAP, DCM, 0°C → RT | 65–75% | |
| Sulfonamide Coupling | 3-Fluorobenzenesulfonyl chloride, TEA, THF | 70–82% | |
| Purification | Silica gel chromatography | >95% |
What methodologies are recommended for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and purity. For example, acetyl protons appear at δ 2.1–2.3 ppm, while sulfonamide NH resonates at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 389.12) .
- X-ray Crystallography : Use SHELX or OLEX2 for crystal structure determination. SHELXL refines small-molecule structures with high-resolution data (<1.0 Å), while OLEX2 integrates solution, refinement, and visualization .
Key Challenge : Crystallizing sulfonamide derivatives due to conformational flexibility. Co-crystallization with target proteins may improve success .
How can researchers investigate the compound's potential pharmacological targets?
Answer:
- Enzyme Inhibition Assays : Screen against kinases (e.g., cyclin-dependent kinases) using fluorescence polarization or radiometric assays .
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target interactions .
- Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes like dihydrofolate reductase (DHFR) .
Q. Table 2: Hypothesized Targets
| Target | Assay Type | Reference |
|---|---|---|
| Cyclin-dependent kinases | Fluorescence polarization | |
| DHFR | ITC, X-ray co-crystallization |
How can contradictions in reported biological activity data be resolved?
Answer: Contradictions often arise from variability in assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate studies under identical conditions (pH, temperature, solvent).
- Structure-Activity Relationship (SAR) Analysis : Compare activity of analogs (e.g., 3-fluoro vs. 4-methoxy derivatives) to identify critical functional groups .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using PubChem BioAssay data) to identify trends .
Example : Discrepancies in IC50 values for kinase inhibition may stem from differences in ATP concentrations during assays .
What advanced computational methods support mechanistic studies of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulates ligand-protein stability over 100+ ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic interactions at enzyme active sites (e.g., sulfonamide group’s role in hydrogen bonding) .
- Free Energy Perturbation (FEP) : Predicts binding affinity changes for structure-based optimization .
Case Study : MD simulations of DHFR complexes revealed stable binding of the sulfonamide group to conserved aspartate residues .
What experimental approaches assess toxicity and selectivity in preclinical models?
Answer:
- In Vitro Toxicity : HepG2 cell viability assays (IC50 > 50 µM suggests low hepatotoxicity) .
- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- In Vivo Models : Administer to rodents (e.g., 10–50 mg/kg doses) to monitor organ toxicity via histopathology and serum biomarkers (ALT, AST) .
Q. Table 3: Toxicity Data from Analogous Compounds
| Compound | HepG2 IC50 (µM) | In Vivo LD50 (mg/kg) | Reference |
|---|---|---|---|
| Tetrahydroisoquinoline analog | 62.3 | 120 | |
| Fluorobenzenesulfonamide | 48.7 | 95 |
How can solubility and bioavailability be improved for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO/PBS (1:4 v/v) or cyclodextrin inclusion complexes .
- Salt Formation : React with HCl or sodium bicarbonate to form crystalline salts with improved dissolution rates .
Example : PEGylated derivatives of tetrahydroisoquinoline sulfonamides showed 3-fold higher plasma exposure in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
